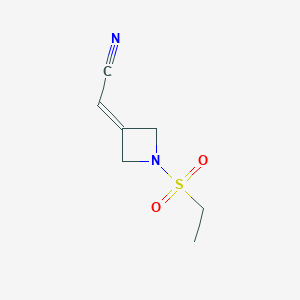

2-(1-(エチルスルホニル)アゼチジン-3-イリデン)アセトニトリル

概要

説明

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

バリシチニブの合成

“2-(1-(エチルスルホニル)アゼチジン-3-イリデン)アセトニトリル”は、バリシチニブの合成における重要な中間体です . バリシチニブは、JAK1およびJAK2の経口選択的かつ可逆的な阻害剤であり、強力な抗炎症活性を示します .

抗炎症薬の開発

バリシチニブの合成における役割を考えると、この化合物は他の抗炎症薬の開発に使用できる可能性があります . バリシチニブに見られるJAK1およびJAK2の阻害は、これらのタイプの薬剤の開発において一般的な戦略です .

関節リウマチの治療

バリシチニブは中等度から重度の関節リウマチの治療に使用されます 、重要な中間体である“2-(1-(エチルスルホニル)アゼチジン-3-イリデン)アセトニトリル”は、間接的にこの用途に貢献しています .

JAK阻害剤の研究

この化合物は、既知のJAK1およびJAK2阻害剤であるバリシチニブの合成における役割を考えると、JAK阻害剤に焦点を当てた研究に使用できます .

グリーンで費用対効果の高い合成

バリシチニブの大規模生産のための“2-(1-(エチルスルホニル)アゼチジン-3-イリデン)アセトニトリル”のグリーンで費用対効果の高い合成が確立されています . これは、持続可能で環境に優しい化学プロセスにおけるその潜在的な用途を強調しています .

工業生産

確立されたグリーンで費用対効果の高い合成方法は、工業生産に適しています . これは、“2-(1-(エチルスルホニル)アゼチジン-3-イリデン)アセトニトリル”がさまざまな用途に使用するために大規模に生産できることを示唆しています .

作用機序

Target of Action

The primary target of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is the Janus kinase (JAK) 1 and 2 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .

Mode of Action

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile acts as an inhibitor of JAK 1 and 2 . By binding to these kinases, it prevents them from phosphorylating and activating signal transducers and activators of transcription (STATs), which are responsible for regulating gene expression . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK 1 and 2, the compound disrupts this pathway, potentially leading to downstream effects such as reduced inflammation and immune response .

Pharmacokinetics

The compound is slightly soluble in dmso and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of the JAK-STAT signaling pathway by 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile can lead to a decrease in the production of inflammatory cytokines . This can result in reduced inflammation and immune response, which is beneficial in the treatment of conditions like rheumatoid arthritis .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile include temperature and storage conditions . The compound should be stored in a dry room at room temperature . It’s also important to avoid dust formation and contact with skin and eyes

特性

IUPAC Name |

2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUIOHSYUKWGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221980 | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187595-85-2 | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187595-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the synthesis of Baricitinib?

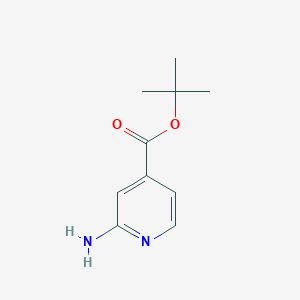

A1: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile serves as a crucial intermediate in the synthesis of Baricitinib [, ]. It is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate through a series of reactions, including a Horner–Emmons reaction, deprotection of the N-Boc group, and a sulfonamidation reaction []. This intermediate then undergoes a nucleophilic addition reaction to form a borate intermediate, which is subsequently coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a Suzuki coupling reaction to yield Baricitinib [].

Q2: Why is the synthetic route described in the research significant for producing Baricitinib?

A2: The research highlights a synthetic route for Baricitinib that boasts several advantages, making it particularly attractive for industrial production []. This route is notable for its high efficiency, achieving an overall yield of 49% []. Furthermore, the procedure is described as straightforward, cost-effective, and readily scalable for large-scale manufacturing []. These factors collectively contribute to its significance in the context of Baricitinib production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)